5-CHLORO-2-((3-[(E)-3-(3-([5-CHLORO-3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-5,5-DIMETHYL-2-CY
Description
The compound 5-Chloro-2-((3-[(E)-3-(3-([5-Chloro-3-Ethyl-1,3-Benzothiazol-2(3H)-Ylidene]Methyl)-5,5-Dimethyl-2-Cy...) (hereafter referred to as Compound X) is a benzothiazole derivative characterized by multiple functional groups:
Properties
InChI |
InChI=1S/C39H43Cl2N2S2.HI/c1-7-42-32-20-30(40)12-14-34(32)44-36(42)18-28-16-26(22-38(3,4)24-28)10-9-11-27-17-29(25-39(5,6)23-27)19-37-43(8-2)33-21-31(41)13-15-35(33)45-37;/h9,12-21H,7-8,10,22-25H2,1-6H3;1H/q+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRYPRPFNWUAHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)SC1=CC3=CC(=C=CCC4=CC(=CC5=[N+](C6=C(S5)C=CC(=C6)Cl)CC)CC(C4)(C)C)CC(C3)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43Cl2IN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700789 | |
| Record name | 5-Chloro-2-{[3-(3-{3-[(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}prop-2-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-3-ethyl-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108626-72-8 | |
| Record name | 5-Chloro-2-{[3-(3-{3-[(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}prop-2-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-3-ethyl-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 5-Chloro-2-((3-[(E)-3-(3-([5-Chloro-3-Ethyl-1,3-Benzothiazol-2(3H)-Ylidene]Methyl)-5,5-Dimethyl-2-Cyclohexen-1-Ylidene]-1-Propenyl]-5,5-Dimethyl-2-Cyclohexen-1-Ylidene) is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole moiety and the introduction of various substituents. The synthetic pathway can be summarized as follows:
- Formation of Benzothiazole : The initial step involves the reaction of 2-amino thiophenol with an appropriate aldehyde to form the benzothiazole ring.
- Chlorination : Chlorination at the 5-position introduces the chloro substituent.
- Alkylation : The introduction of ethyl and other alkyl groups occurs through alkylation reactions.
- Final Coupling : The final steps involve coupling reactions to attach the cyclohexenylidene and propenyl groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 5-Chloro-2-((3-[(E)-3-(3-([5-Chloro-3-Ethyl-1,3-Benzothiazol-2(3H)-Ylidene]Methyl)-5,5-Dimethyl-2-Cyclohexen-1-Ylidene)-1-Propenyl]-5,5-Dimethyl-2-Cyclohexen-1-Ylidene). For instance:
- Cytotoxicity Assays : In vitro assays using human cancer cell lines have shown that derivatives exhibit significant cytotoxic activity. For example, compounds with similar structures demonstrated IC50 values ranging from 2.38 µM to 14.74 µM against various cancer types, including cervical and bladder cancers .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | SISO | 2.38 |
| 5l | RT-112 | 14.74 |
| 5e | SISO | 14.74 |
The proposed mechanism of action for these compounds involves:
- Inhibition of Cell Proliferation : Compounds inhibit DNA synthesis and promote apoptosis in cancer cells.
- Targeting Specific Pathways : They may interfere with specific signaling pathways involved in cell survival and proliferation.
Study on Related Compounds
A study published in Journal of Medicinal Chemistry examined a series of benzothiazole derivatives for their anticancer activities. The findings indicated that modifications at specific positions significantly enhanced their potency against cancer cell lines .
Comparative Analysis
A comparative analysis was conducted on various benzothiazole derivatives to assess their biological activities:
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in pharmaceutical research due to its potential as an anti-cancer agent. Studies suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For example:
- Case Study : A study published in Journal of Medicinal Chemistry indicated that derivatives of benzothiazole exhibit cytotoxicity against breast cancer cells, suggesting similar potential for 5-chloro derivatives .
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole moieties possess antimicrobial properties. The chlorinated variants are particularly noted for their efficacy against various bacterial strains.
- Case Study : In a study conducted by the International Journal of Antimicrobial Agents, researchers found that chlorinated benzothiazoles demonstrated significant antibacterial activity against Staphylococcus aureus .
Agricultural Chemistry
The compound's unique structure allows it to act as a potential pesticide or herbicide. Its effectiveness in controlling plant pathogens can be explored further.
- Case Study : Research in Pest Management Science highlighted the efficacy of similar chlorinated compounds in managing crop diseases caused by fungal pathogens .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The following table summarizes critical structural and physicochemical properties of Compound X and analogous benzothiazole derivatives:
Key Observations:
- Halogenation : Chlorine at position 5 is conserved across analogs, enhancing electrophilicity and influencing binding interactions .
- Substituent Effects : The ethyl and methyl groups in Compound X reduce polarity compared to sulfopropyl-containing analogs (e.g., ), which exhibit higher hydrophilicity .
- Conjugation : Ylidene groups in Compound X and L203394 enable extended π-systems, critical for applications in optoelectronics or fluorescence .
Physicochemical and Spectral Comparisons
Elemental Analysis and Mass Spectrometry
- Compound 11b () shows a close match between calculated (C, 66.58%; H, 5.05%) and experimental (C, 66.25%; H, 5.06%) elemental composition, validating synthetic purity .
- L203394 () exhibits a molecular ion peak at m/z 404 (M+), with fragmentation patterns dominated by thiazolidinone cleavage .
- Compound X is expected to display distinct HRMS signals due to its larger molecular weight and complex fragmentation pathways.
NMR Profiling
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (), Compound X was compared to known inhibitors:
- Tanimoto_Morgan score : 0.82 (high similarity to sulfopropyl-benzothiazolium salts).
- Dice_MACCS score : 0.75 (moderate similarity to L203394 due to shared thiazole motifs).
These metrics suggest Compound X shares functional group topology with bioactive benzothiazoles but may diverge in steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
